C–S Cross-Coupling Catalytic Efficiency vs. Traditional Zinc Salts
Zinc benzenesulfinate dihydrate catalyzes C–S bond formation in the synthesis of aryl sulfides from iodobenzenes and thiols, achieving an 85% yield under mild conditions (60 °C, 12 h) . This yield is significantly higher than that reported for analogous reactions employing standard zinc salts like zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) under similar conditions, which typically afford <50% yield due to lower nucleophilicity of the thiolate intermediates [1].
| Evidence Dimension | Catalytic yield in aryl sulfide synthesis |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | ZnCl₂ or Zn(OAc)₂: <50% yield (under similar mild conditions) |
| Quantified Difference | Yield improvement of >35% |
| Conditions | Cross-coupling of iodobenzenes with thiols; 60 °C, 12 h |
Why This Matters
Higher catalytic yield translates directly to reduced catalyst loading and lower purification costs in pharmaceutical intermediate synthesis.
- [1] Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. DOI: 10.1021/cr100347k (Representative yield ranges for Zn-catalyzed C–S coupling). View Source
